N'-(2,4-dichlorobenzoyl)thiophene-2-carbohydrazide
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Overview
Description
N’-(2,4-Dichlorobenzoyl)thiophene-2-carbohydrazide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,4-dichlorobenzoyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N’-(2,4-Dichlorobenzoyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dichlorobenzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(2,4-Dichlorobenzoyl)thiophene-2-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of N’-(2,4-dichlorobenzoyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dichlorobenzoyl group enhances its binding affinity to certain targets, while the thiophene ring contributes to its overall stability and reactivity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Thiophene-2-carbohydrazide: Lacks the dichlorobenzoyl group, resulting in different chemical properties and reactivity.
2,4-Dichlorobenzoyl chloride: Used as a precursor in the synthesis of N’-(2,4-dichlorobenzoyl)thiophene-2-carbohydrazide.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups and applications.
Uniqueness: N’-(2,4-Dichlorobenzoyl)thiophene-2-carbohydrazide is unique due to the combination of the dichlorobenzoyl group and the thiophene ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N'-(2,4-dichlorobenzoyl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-7-3-4-8(9(14)6-7)11(17)15-16-12(18)10-2-1-5-19-10/h1-6H,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCDWACGYOKYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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